![molecular formula C14H10ClN3O2S B2798244 N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-07-8](/img/structure/B2798244.png)

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

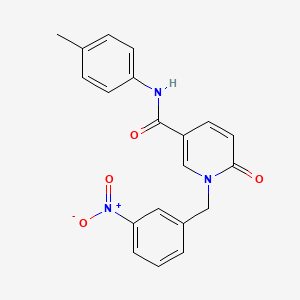

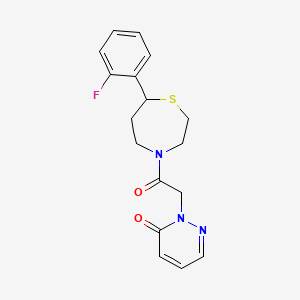

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H10ClN3O2S and its molecular weight is 319.76. The purity is usually 95%.

BenchChem offers high-quality N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits potent antitumor properties. Researchers have observed its ability to inhibit tumor growth and induce apoptosis in cancer cells. Further investigations are ongoing to explore its mechanism of action and potential clinical applications .

- The compound displays antibacterial activity against various bacterial strains. It has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi. Understanding its mode of action and optimizing its efficacy could lead to novel antibacterial agents .

- In vitro studies suggest that N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide possesses anti-inflammatory properties. Researchers are investigating its impact on inflammatory pathways and its potential as a therapeutic agent for inflammatory diseases .

- Some derivatives of this compound have demonstrated inhibitory effects against HIV reverse transcriptase. This finding opens avenues for designing novel antiretroviral drugs .

- Researchers have explored its interaction with the 5-HT2 serotonin receptor. This receptor is implicated in mood regulation, and compounds that modulate it may have applications in treating depression and related disorders .

- Combining N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with existing chemotherapeutic agents could enhance their efficacy. Its unique structure may allow synergistic effects, improving cancer treatment outcomes .

Antitumor Activity

Antibacterial Effects

Anti-Inflammatory Potential

HIV Reverse Transcriptase Inhibition

Serotonin Receptor Antagonism

Chemotherapy Enhancement

Wirkmechanismus

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their structural similarity to purine . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

Thiazolopyrimidines have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

The lipophilicity of similar compounds has been found to be advantageous for inhibition , which could impact the compound’s bioavailability.

Result of Action

Compounds with similar structures have shown excellent activity in various cell lines , indicating potential cytotoxic effects.

Action Environment

The synthesis of similar compounds has been carried out under specific conditions such as in isopropyl alcohol at 20°c under ultrasonic irradiation , suggesting that the compound’s synthesis and potentially its action could be influenced by environmental factors.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSBNJSPCLHYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2798168.png)

(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)

![4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B2798172.png)

![2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2798173.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2798176.png)